2-Chloro-10H-phenothiazine-10-propanoic acid
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Overview
Description
2-Chloro-10H-phenothiazine-10-propanoic acid is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of phenothiazine with thionyl chloride to introduce the chloro group, followed by a Friedel-Crafts acylation reaction to attach the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-10H-phenothiazine-10-propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
2-Chloro-10H-phenothiazine-10-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Chloro-10H-phenothiazine-10-propanoic acid involves its interaction with various molecular targets:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Adrenergic Receptors: It also blocks alpha-adrenergic receptors, contributing to its sedative and antiemetic properties
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenothiazine
- 10H-Phenothiazine
- 2-Chloro-10-(chloroacetyl)-10H-phenothiazine
- 2-Chloro-10-(2-cyanoethyl)-10H-phenothiazine
Properties
CAS No. |
6853-90-3 |
---|---|
Molecular Formula |
C15H12ClNO2S |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)propanoic acid |
InChI |
InChI=1S/C15H12ClNO2S/c16-10-5-6-14-12(9-10)17(8-7-15(18)19)11-3-1-2-4-13(11)20-14/h1-6,9H,7-8H2,(H,18,19) |
InChI Key |
UJCWHJMOVUXQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCC(=O)O |
Origin of Product |
United States |
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